molecular formula C8H10N2O4S B1427984 Ethyl 6-sulfamoylpyridine-3-carboxylate CAS No. 1251279-39-6

Ethyl 6-sulfamoylpyridine-3-carboxylate

Cat. No.: B1427984
CAS No.: 1251279-39-6
M. Wt: 230.24 g/mol
InChI Key: QPNSQLKKTSSBOL-UHFFFAOYSA-N
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Description

Ethyl 6-sulfamoylpyridine-3-carboxylate is a chemical compound with the molecular formula C8H10N2O4S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-sulfamoylpyridine-3-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ethylamine and sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: 6-chloropyridine-3-carboxylic acid, ethylamine, and sulfamoyl chloride.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-sulfamoylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the sulfamoyl or ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Ethyl 6-sulfamoylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-sulfamoylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis, which can lead to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Ethyl 6-sulfamoylpyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of a sulfamoyl group.

    Ethyl 6-aminopyridine-3-carboxylate: Contains an amino group instead of a sulfamoyl group.

    Ethyl 6-hydroxypyridine-3-carboxylate: Features a hydroxyl group in place of the sulfamoyl group.

These compounds share a common pyridine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of the sulfamoyl group in this compound may impart unique properties, such as enhanced solubility or specific interactions with biological targets.

Properties

IUPAC Name

ethyl 6-sulfamoylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNSQLKKTSSBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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